Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl groups. The final step involves the esterification of the benzoic acid derivative with ethanol. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like potassium carbonate and solvents such as dimethylformamide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Quinolinyl-pyrazoles
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups on the quinoline core.
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
ethyl 4-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)amino]benzoate |
InChI |
InChI=1S/C24H19ClN2O3/c1-2-30-24(29)16-8-11-18(12-9-16)26-22-21(15-6-4-3-5-7-15)19-14-17(25)10-13-20(19)27-23(22)28/h3-14,26H,2H2,1H3,(H,27,28) |
InChI Key |
VFGCIVSCRRDTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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